molecular formula C15H13NO4 B5787665 1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone

1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone

Cat. No. B5787665
M. Wt: 271.27 g/mol
InChI Key: BUTXKJOEBOAHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNPE and is synthesized through a multi-step process. The synthesis method involves the reaction between 4-methylacetophenone and 4-nitrophenol in the presence of a suitable catalyst.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone is not well understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. MNPE has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. MNPE has also been shown to have antitumor activity and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone has several advantages for lab experiments. It is readily available and relatively easy to synthesize. MNPE is also stable under normal laboratory conditions and can be stored for extended periods. However, MNPE has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in certain solvents. MNPE is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for further research on 1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases. MNPE has shown promising results in preclinical studies, and further research could lead to the development of new drugs. Another potential direction is to investigate its potential as a catalyst in organic synthesis. MNPE has been shown to have catalytic activity in certain reactions, and further research could lead to the development of new synthetic methods. Additionally, further research could be conducted to investigate the mechanism of action of MNPE and to identify new targets for its activity.

Synthesis Methods

The synthesis of 1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone involves a multi-step process. The first step involves the reaction between 4-methylacetophenone and 4-nitrophenol in the presence of a suitable catalyst such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol and heated under reflux for several hours. The resulting product is then purified through recrystallization or chromatography to obtain pure MNPE.

Scientific Research Applications

1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone has potential applications in various fields of scientific research. It has been used as a starting material in the synthesis of various pharmaceuticals and agrochemicals. MNPE has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.

properties

IUPAC Name

1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-11-2-4-12(5-3-11)15(17)10-20-14-8-6-13(7-9-14)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTXKJOEBOAHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-2-(4-nitrophenoxy)ethanone

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